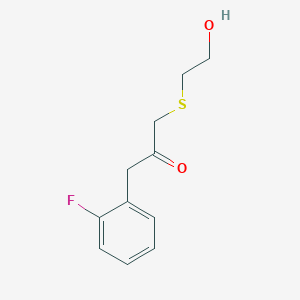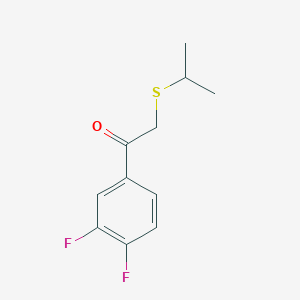
1-(3,4-Difluorophenyl)-2-(isopropylthio)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4-Difluorophenyl)-2-(isopropylthio)ethan-1-one is an organic compound characterized by the presence of a difluorophenyl group and an isopropylthio group attached to an ethanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Difluorophenyl)-2-(isopropylthio)ethan-1-one typically involves the reaction of 3,4-difluorophenylacetic acid with isopropylthiol in the presence of a suitable catalyst. The reaction conditions often include a solvent such as dichloromethane and a dehydrating agent like thionyl chloride to facilitate the formation of the ethanone structure.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and advanced purification techniques ensures the production of high-purity this compound on a large scale.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-Difluorophenyl)-2-(isopropylthio)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the ethanone group to an alcohol using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
1-(3,4-Difluorophenyl)-2-(isopropylthio)ethan-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(3,4-Difluorophenyl)-2-(isopropylthio)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group can enhance binding affinity through halogen bonding, while the isopropylthio group may modulate the compound’s lipophilicity and membrane permeability. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
1-(3,4-Difluorophenyl)ethan-1-one: Lacks the isopropylthio group, resulting in different chemical properties and reactivity.
2-(3,4-Difluorophenyl)ethan-1-one: Positional isomer with distinct reactivity due to the different placement of the difluorophenyl group.
1-(3,4-Difluorophenyl)-2-(methylthio)ethan-1-one: Contains a methylthio group instead of an isopropylthio group, affecting its steric and electronic properties.
Uniqueness
1-(3,4-Difluorophenyl)-2-(isopropylthio)ethan-1-one is unique due to the combination of the difluorophenyl and isopropylthio groups, which confer specific chemical properties and reactivity. This uniqueness makes it a valuable compound for various applications in scientific research and industry.
Properties
Molecular Formula |
C11H12F2OS |
|---|---|
Molecular Weight |
230.28 g/mol |
IUPAC Name |
1-(3,4-difluorophenyl)-2-propan-2-ylsulfanylethanone |
InChI |
InChI=1S/C11H12F2OS/c1-7(2)15-6-11(14)8-3-4-9(12)10(13)5-8/h3-5,7H,6H2,1-2H3 |
InChI Key |
ZONWWUBLQAUTET-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)SCC(=O)C1=CC(=C(C=C1)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


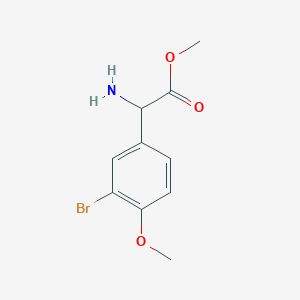
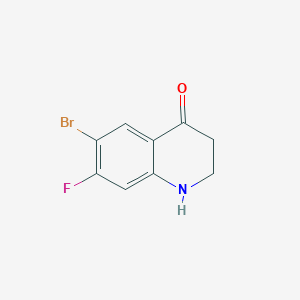
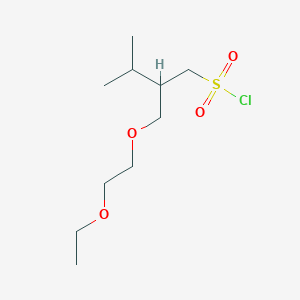
![4-[2-[(5-Chloro-2-methoxybenzoyl)amino]ethyl]benzenesulfonyl fluoride](/img/structure/B13642833.png)
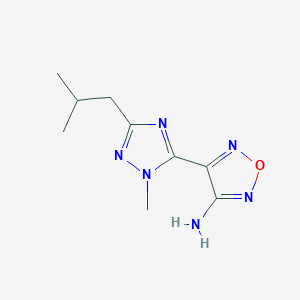
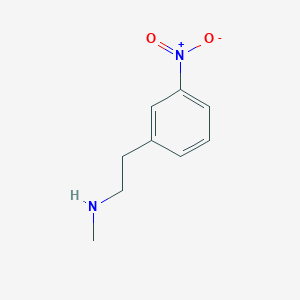

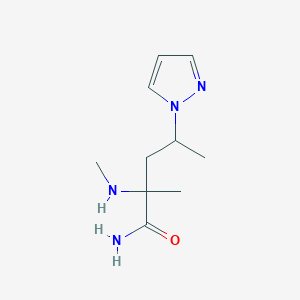
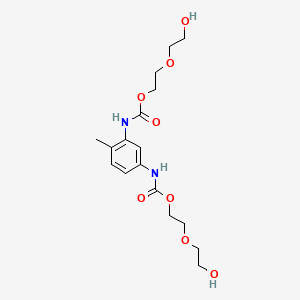
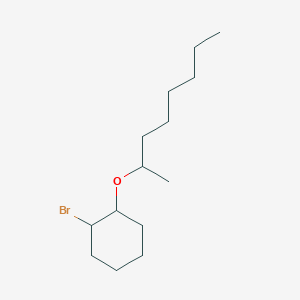
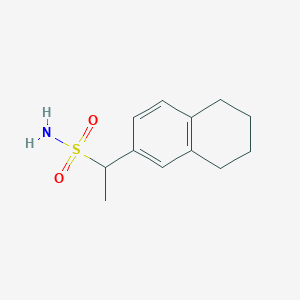
![4-[3-[4-[3,5-bis(4-formylphenyl)phenyl]-2,5-dimethoxyphenyl]-5-(4-formylphenyl)phenyl]benzaldehyde](/img/structure/B13642888.png)

